CPTH2-Alkyne

Click Chemistry Chemoproteomics Chemical Biology

Unlike standard HAT inhibitors (CPTH2, CPTH6), CPTH2-Alkyne incorporates a terminal alkyne moiety enabling bio-orthogonal click chemistry. It retains NAT10 inhibition while allowing Cu(I)-catalyzed azide-alkyne cycloaddition to attach fluorescent dyes or biotin tags. Essential for subcellular localization imaging, chemoproteomic target profiling, and mechanistic studies in laminopathy models. Procure for click-based pull-down/MS or confocal microscopy workflows not feasible with non-alkyne analogs.

Molecular Formula C17H16ClN3S
Molecular Weight 329.8 g/mol
Cat. No. B15588943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPTH2-Alkyne
Molecular FormulaC17H16ClN3S
Molecular Weight329.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2
InChIKeyJDLMHEOHMFFSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPTH2-Alkyne (CAY10685) Procurement Guide: The Click Chemistry-Enabled Histone Acetyltransferase Probe


CPTH2-Alkyne, also known as CAY10685, is a cell-active, click chemistry-ready analog of the histone acetyltransferase (HAT) inhibitor CPTH2 . This small molecule is defined by the strategic incorporation of a terminal alkyne moiety onto the core (thiazol-2-yl)hydrazone scaffold . This structural modification transforms the parent HAT inhibitor into a bifunctional chemical probe. While it retains the ability to inhibit N-acetyltransferase 10 (NAT10) and modulate chromatin organization, its primary value proposition lies in the alkyne handle, which enables bio-orthogonal click chemistry reactions for cellular target engagement, localization imaging, and pull-down assays .

Why CPTH2-Alkyne Cannot Be Substituted by Generic HAT Inhibitors or Non-Clickable Analogs


Procurement of a standard HAT inhibitor, such as CPTH2, CPTH6, or other (thiazol-2-yl)hydrazones, fails to address the critical experimental need for direct molecular visualization and proteomic identification of drug-protein interactions [1]. Without the alkyne functional group present on CPTH2-Alkyne, researchers are unable to leverage Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent dyes or biotin affinity tags [2]. This fundamental chemical limitation precludes the execution of essential downstream assays—including subcellular localization studies, chemoproteomic target profiling, and validation of target engagement—thus significantly reducing the mechanistic depth and translational value of the research data obtained from the experiment [3].

Quantitative Differential Evidence for CPTH2-Alkyne: A Comparator-Based Analysis of Functional Capabilities


Functional Chemical Biology Capability: Click Chemistry vs. Non-Clickable Parental HAT Inhibitors

CPTH2-Alkyne possesses a terminal alkyne functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. In stark contrast, its direct analog, CPTH2, and other in-class HAT inhibitors like CPTH6, lack this bio-orthogonal handle, rendering them completely incapable of participating in these reactions [1][2].

Click Chemistry Chemoproteomics Chemical Biology

Biological Target Differentiation: NAT10 Inhibition by CPTH2-Alkyne vs. Gcn5/p300 Inhibition by CPTH2

While the parent compound CPTH2 is characterized as an inhibitor of the histone acetyltransferases Gcn5 and p300 (with an in vitro IC50 of 0.8 mM for Gcn5 inhibition), the alkyne analog CPTH2-Alkyne is specifically reported and utilized as an inhibitor of N-acetyltransferase 10 (NAT10), a distinct acetyltransferase implicated in microtubule acetylation and nuclear architecture [1].

Epigenetics Nuclear Architecture Laminopathy

Subcellular Localization Profile: Distinct Nucleolar Accumulation of CPTH2-Alkyne

CPTH2-Alkyne is characterized by a specific subcellular accumulation pattern, concentrating in the nucleolus and localizing to the nuclear periphery and cytoplasm. This localization profile is a distinct attribute reported for this analog and is likely facilitated by the ability to visualize it via click chemistry, providing a functional differentiator from CPTH2, for which such detailed subcellular distribution data is not a primary feature in the literature [1].

Cellular Imaging Nucleolus Subcellular Fractionation

High-Value Research Application Scenarios for CPTH2-Alkyne Procurement


Chemoproteomic Target Profiling of Nuclear Acetyltransferases

Procure CPTH2-Alkyne to perform in-cell or in-lysate click chemistry with biotin-azide, followed by streptavidin pull-down and mass spectrometry for the unbiased identification of its cellular targets. This approach is not feasible with non-clickable analogs like CPTH2 or CPTH6, and directly leverages the compound's unique alkyne handle to map the NAT10 interactome and other off-target binding events [1].

Subcellular Imaging of NAT10 Activity and Nuclear Architecture Defects

Use CPTH2-Alkyne in combination with a fluorescent azide dye (e.g., Alexa Fluor-azide) to visualize the compound's accumulation in nucleoli, nuclear periphery, and cytoplasm. This enables direct, quantitative assessment of nuclear shape and chromatin organization in cellular models of laminopathies and cancer, as demonstrated in high-impact studies of nuclear architecture [2].

Investigating Laminopathy Disease Models with a Dual-Function Tool

Deploy CPTH2-Alkyne in Hutchinson-Gilford Progeria Syndrome (HGPS) or other lamin A/C-depleted cell models. The compound serves a dual purpose: it inhibits NAT10 to pharmacologically correct disease-associated nuclear defects, while its alkyne tag simultaneously allows for the spatiotemporal tracking of its mechanism of action, a capability central to the foundational work on NAT10 inhibition in laminopathic cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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